molecular formula C14H14N8O4S3 B047455 Cefazolin CAS No. 25953-19-9

Cefazolin

Cat. No. B047455
CAS RN: 25953-19-9
M. Wt: 454.5 g/mol
InChI Key: MLYYVTUWGNIJIB-BXKDBHETSA-N
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Description

Synthesis Analysis

The synthesis of cefazolin involves the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), a key intermediate for the synthesis of cefazolin and other cephalosporins. This process highlights the chemical modifications that enhance the antibiotic's spectrum of activity and stability against β-lactamase enzymes, making it effective against bacteria resistant to penicillins and older cephalosporins (Kaiser, Gorman, & Webber, 1978).

Molecular Structure Analysis

Cefazolin's molecular structure features a β-lactam ring, essential for its antibacterial activity, and a dihydrothiazine ring, contributing to its stability and specificity. This configuration enables cefazolin to bind to penicillin-binding proteins (PBPs) on bacterial cell walls, disrupting cell wall synthesis and resulting in bacterial lysis.

Chemical Reactions and Properties

Cefazolin is known for its stability to acid hydrolysis, making it effective when administered orally. Its resistance to β-lactamase produced by certain bacteria enhances its effectiveness against strains that may be resistant to other β-lactam antibiotics. However, it is susceptible to hydrolysis by type A β-lactamases at high inocula, which can limit its use in treating deep-seated infections such as endocarditis (Julius Li, Echevarria, & Traugott, 2017).

Physical Properties Analysis

Cefazolin's physical properties include its solubility in water and stability in solution, which are crucial for its formulation as an injectable medication. Its pharmacokinetic profile, characterized by a relatively long half-life, allows for less frequent dosing compared to other antibiotics in its class, making it convenient for clinical use.

Chemical Properties Analysis

The chemical properties of cefazolin, such as its spectrum of activity, are largely determined by its molecular structure. It is highly active against gram-positive cocci, including Staphylococcus aureus and Streptococcus pneumoniae, but has limited activity against gram-negative bacteria. The presence of the methoxyimino group in its chemical structure contributes to its resistance against β-lactamase degradation.

  • Kaiser, G., Gorman, M., & Webber, J. (1978). Cefamandole---a review of chemistry and microbiology. The Journal of infectious diseases, 137 Suppl, S10-S16. Link to source.
  • Julius Li, K. Echevarria, & K. Traugott. (2017). β‐Lactam Therapy for Methicillin‐Susceptible Staphylococcus aureus Bacteremia: A Comparative Review of Cefazolin versus Antistaphylococcal Penicillins. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 37. Link to source.

Scientific Research Applications

Surgical Prophylaxis

  • Scientific Field : Clinical Pharmacy
  • Application Summary : Cefazolin is a first-generation cephalosporin antibiotic widely used for surgical prophylaxis in various surgical disciplines . It is effective in preventing surgical site infections .
  • Methods of Application : The present analysis included only clinical trials comparing the efficacy of cefazolin to cefuroxime, ceftriaxone, and cefamandole in lowering surgical site infections using PubMed, Google Scholar, and ClinicalTrials.gov .
  • Results : The analysis showed that cefazolin is as effective as cefuroxime, cefamandole, and ceftriaxone in preventing surgical site infections . A total of 12,446 patients were included in the study. Among these patients, 6327 patients received cefazolin and 6119 patients received cefamandole, cefuroxime, or ceftriaxone .

Antibiotic Treatment

  • Scientific Field : Microbiology
  • Application Summary : Cefazolin is recommended and widely used as an antimicrobial prophylactic drug after surgical operations . It is effective against Gram-positive and Gram-negative organisms such as Staphylococcus aureus and Escherichia coli .
  • Methods of Application : Cefazolin acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall .
  • Results : The effectiveness of Cefazolin against these bacteria has been proven in various studies .

Environmental Remediation

  • Scientific Field : Environmental Science
  • Application Summary : Cefazolin is recognized as an emerging contaminant due to its ecotoxicity . The objective of this work was to evaluate the adsorption of cefazolin on Spectrogel® organoclay in a batch system as an efficient remediation method .
  • Methods of Application : The optimization of experimental conditions was determined by a central composite rotational design . A pH study, as well as equilibrium, kinetic, and thermodynamic assays, was performed to assess the adsorption of CFZ on Spectrogel® .
  • Results : A removal efficiency above 80% was achieved, and the maximum adsorption capacity at 25 °C was 398.6 mg g −1 . The post-process contaminated organoclay was thermally regenerated .

Synthesis of Cefazolin

  • Scientific Field : Organic Chemistry
  • Application Summary : A practical and convenient synthesis of the essential antibiotic drug Cefazolin under sequential one-flow conditions was investigated .
  • Methods of Application : Rapid flow and efficient mixing of substrates in suitable flow reactors enabled the target compound to be obtained in a short period without any intermediate isolation . A flexible system design that can be applied from a small-scale to medium-scale synthesis was demonstrated, and optimal parameters were established to realize the synthesis .
  • Results : A 0.3 mol/h scale synthesis was achieved in 54% isolated yield with 13.75 g/h dL space–time–yield of cefazolin . The obtained material had an acceptable impurity profile and could be purified by simple acid–base extraction and precipitation .

Treatment of Urinary Tract Infections

  • Scientific Field : Clinical Medicine
  • Application Summary : Cefazolin is used to cure a broad range of ailments such as urinary tract infections .
  • Methods of Application : Cefazolin is administered to patients suffering from urinary tract infections .
  • Results : The effectiveness of Cefazolin against urinary tract infections has been proven in various studies .

Treatment of Respiratory Infections

  • Scientific Field : Pulmonology
  • Application Summary : Cefazolin is used to cure respiratory infections .
  • Methods of Application : Cefazolin is administered to patients suffering from respiratory infections .
  • Results : The effectiveness of Cefazolin against respiratory infections has been proven in various studies .

Treatment of Joint Infections

  • Scientific Field : Orthopedics
  • Application Summary : Cefazolin is used to cure joint infections .
  • Methods of Application : Cefazolin is administered to patients suffering from joint infections .
  • Results : The effectiveness of Cefazolin against joint infections has been proven in various studies .

Treatment of Staphylococcus aureus Infections

  • Scientific Field : Microbiology
  • Application Summary : Cefazolin is effective against Staphylococcus aureus, a Gram-positive bacterium .
  • Methods of Application : Cefazolin acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall .
  • Results : The effectiveness of Cefazolin against Staphylococcus aureus has been proven in various studies .

Treatment of Escherichia coli Infections

  • Scientific Field : Microbiology
  • Application Summary : Cefazolin is effective against Escherichia coli, a Gram-negative bacterium .
  • Methods of Application : Cefazolin acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall .
  • Results : The effectiveness of Cefazolin against Escherichia coli has been proven in various studies .

Safety And Hazards

Cefazolin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cefazolin is used in a variety of infections provided that susceptible organisms are involved. It is indicated for use in respiratory tract infections, urinary tract infections, skin infections, biliary tract infections, bone and joint infections, genital infections, blood infections (sepsis), and endocarditis . It can also be used peri-operatively to prevent infections post-surgery, and is often the preferred drug for surgical prophylaxis . There is no penetration into the central nervous system and therefore cefazolin is not effective in treating meningitis .

properties

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYYVTUWGNIJIB-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022753
Record name Cefazolin
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Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cefazolin
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Solubility

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L
Record name CEFAZOLIN
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Mechanism of Action

In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/
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Product Name

Cefazolin

Color/Form

Needles from aqueous acetone

CAS RN

25953-19-9
Record name Cefazolin
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Record name Cefazolin [USP:INN:BAN]
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Record name Cefazolin
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Record name CEFAZOLIN
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198-200 °C (decomposes)
Record name CEFAZOLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114,000
Citations
AP Uyttebroek, II Decuyper, CH Bridts… - The Journal of Allergy …, 2016 - Elsevier
… perioperative anaphylaxis, and exposed to cefazolin, underwent skin testing with cefazolin up to 20 mg/mL. Patients exhibiting a positive skin test with cefazolin had a panel of skin tests …
Number of citations: 82 www.sciencedirect.com
WMM Kirby, C Regamey - Journal of Infectious Diseases, 1973 - academic.oup.com
The pharmacokinetics of cefazolin were compared with those of cephaloridine, cephalothin, cephalexin, and cephanone in healthy adult male volunteers. The concentration of cefazolin …
Number of citations: 243 academic.oup.com
MG Bergeron, JL Brusch, M Barza… - Antimicrobial Agents …, 1973 - Am Soc Microbiol
… Cefazolin undergoes no appreciable degree of … the in vitro antibacterialactivity of cefazolin with that of cephaloridine, … pharmacology of cefazolin and cephaloridine in normal volunteers. …
Number of citations: 95 journals.asm.org
ML Edin, T Miclau, GE Lester, RW Lindsey… - Clinical Orthopaedics …, 1996 - journals.lww.com
… of cefazolin and vancomycin at order of magnitude intervals between 0 and 10,000 pg/ml. For cefazolin, … were to evaluate the toxicity of vancomycin and cefazolin on osteoblasts in vitro. …
Number of citations: 310 journals.lww.com
AF Zappala, WW Holl, A Post - Analytical profiles of drug substances, 1975 - Elsevier
Publisher Summary This chapter discusses the cefazolin. Cefazolin also exists as the sodium salt. Parenteral products are known as Ancef and Kefzol. It is white to slightly off white in …
Number of citations: 11 www.sciencedirect.com
S Weis, M Kesselmeier, JS Davis, AM Morris… - Clinical Microbiology …, 2019 - Elsevier
… Cefazolin treatment may be associated with lower 30-day … We are uncertain whether cefazolin and ASP differ regarding … (0.30, 4.63)), cefazolin treatment may be associated with equal …
Number of citations: 95 www.sciencedirect.com
SA Sullivan, T Smith, E Chang, T Hulsey… - American journal of …, 2007 - Elsevier
OBJECTIVE: The objective of the study was to determine whether the administration of cefazolin prior to skin incision was superior to administration at the time of umbilical cord …
Number of citations: 230 www.sciencedirect.com
B Sousa-Pinto, KG Blumenthal, L Courtney… - JAMA …, 2021 - jamanetwork.com
… Likewise, for studies in which the index allergic reaction was cefazolin, we retrieved information on the number of patients with cefazolin allergy and those who also had a penicillin …
Number of citations: 39 jamanetwork.com
C Hill, F Mazas, R Flamant, J Evrard - The Lancet, 1981 - Elsevier
The effect of five days of antibiotic prophylaxis with cefazolin injections (beginning just before surgery) on postoperative infectious complications was evaluated in a double-blind, …
Number of citations: 503 www.sciencedirect.com
K Kariyone, H HARADA, M KURITA… - The Journal of …, 1970 - jstage.jst.go.jp
13,150). The sodium salt of CEZ crystallizes in several forms according to the conditions used. The^-form containing five moles of crystalline water is obtained by crystallization from …
Number of citations: 135 www.jstage.jst.go.jp

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